molecular formula C10H18N4 B1524506 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine CAS No. 1249320-61-3

1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine

Cat. No. B1524506
M. Wt: 194.28 g/mol
InChI Key: VLIIOALGIBENKI-UHFFFAOYSA-N
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Description

“1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1249320-61-3 . It has a molecular weight of 194.28 . The compound is part of the class of organic compounds known as alpha amino acid amides .


Molecular Structure Analysis

The molecular structure of “1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine” includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine” are not available, it’s worth noting that pyrrolidine derivatives are often involved in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthesis and Reactivity

  • Catalyzed Formal [3 + 2]-Dipolar Cycloaddition : Pyridinium N-(heteroaryl)aminides, including compounds similar to 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine, are used in gold-catalyzed formal [3 + 2]-dipolar cycloadditions. This method provides a convergent and regioselective access to various imidazo-fused heteroaromatics, accommodating significant structural variations and tolerating sensitive functional groups (Garzón & Davies, 2014).

  • One-Pot Synthesis of Pyridine-Pyrimidines : An efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones was reported using a three-component reaction that includes compounds similar to 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine (Rahmani et al., 2018).

  • Synthesis of Pyrazolo[3,4-b]pyridine Products : Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, demonstrating the versatility of these compounds in preparing N-fused heterocycles (Ghaedi et al., 2015).

Biomedical Applications

  • Antimicrobial and Apoptosis Inducing Agents : A study synthesized functionalized 1H-1,2,3-triazole tethered pyrazolo[3,4-b]pyridin-6(7H)-ones, displaying antimicrobial and apoptosis-inducing properties. These compounds were derived from molecular hybrids containing pyrazole and pyridinone, demonstrating potential biomedical applications (Sindhu et al., 2016).

  • Synthesis of Pyrazolo-Fused 1,7-Naphthyridines : Domino reactions of arylglyoxals with pyrazol-5-amines led to the creation of pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. These reactions highlight the potential of these compounds in creating novel heterocycles, which could have implications in drug design and synthesis (Jiang et al., 2014).

  • Cytotoxic Activity against Cancer Cell Lines : Novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives exhibited cytotoxic activity against various human cancer cell lines, underscoring their potential in cancer research and therapy (Kurumurthy et al., 2014).

Future Directions

The future directions for “1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine” and similar compounds could involve further exploration of their potential uses in medicinal chemistry. The pyrrolidine ring, in particular, is a versatile scaffold for novel biologically active compounds .

properties

IUPAC Name

1-(3-pyrrolidin-1-ylpropyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c11-10-4-9-14(12-10)8-3-7-13-5-1-2-6-13/h4,9H,1-3,5-8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIIOALGIBENKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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